

Characterization of 3-Ethylquinoxalin-2(1H)-one: A Spectroscopic Guide

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Compound of Interest

Compound Name: **3-Ethylquinoxalin-2(1H)-one**

Cat. No.: **B077347**

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This technical guide provides a comprehensive overview of the characterization of **3-Ethylquinoxalin-2(1H)-one**, a significant heterocyclic compound, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with quinoxalinone derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Ethylquinoxalin-2(1H)-one**.

Table 1: ¹H NMR Spectroscopic Data for **3-Ethylquinoxalin-2(1H)-one**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
12.40	s	-	1H	N-H
7.85-7.83	m	-	1H	Ar-H
7.51-7.47	m	-	1H	Ar-H
7.38-7.32	m	-	2H	Ar-H
3.03	q	8.0	2H	-CH ₂ -
1.39	t	8.0	3H	-CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for **3-Ethylquinoxalin-2(1H)-one**

Chemical Shift (δ) ppm	Assignment
162.5	C=O
156.5	C=N
132.8	Ar-C
130.9	Ar-C
129.6	Ar-C
128.7	Ar-C
124.1	Ar-C
115.6	Ar-C
26.8	-CH ₂ -
10.9	-CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopic Data for **3-Ethylquinoxalin-2(1H)-one**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3300-3000	N-H stretching
~3100-3000	Aromatic C-H stretching
~2970-2850	Aliphatic C-H stretching
~1680-1650	C=O stretching (Amide I)
~1620-1580	C=N and C=C stretching
~1480-1400	Aromatic C=C stretching

Note: The specific vapor phase IR spectrum for **3-Ethylquinoxalin-2(1H)-one** can be accessed through the PubChem database (CID 599963)[[1](#)]. The values in the table represent characteristic absorption ranges for quinoxalinone derivatives.

Experimental Protocols

Synthesis of **3-Ethylquinoxalin-2(1H)-one**

A common and effective method for the synthesis of **3-Ethylquinoxalin-2(1H)-one** involves the condensation reaction between o-phenylenediamine and an α -keto ester, in this case, ethyl 2-oxobutanoate.

Materials:

- o-phenylenediamine
- Ethyl 2-oxobutanoate
- Ethanol or a similar suitable solvent
- Glacial acetic acid (catalyst, optional)

Procedure:

- Dissolve o-phenylenediamine in a minimal amount of ethanol in a round-bottom flask.
- To this solution, add an equimolar amount of ethyl 2-oxobutanoate.
- A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
- The reaction mixture is then heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield pure **3-Ethylquinoxalin-2(1H)-one**.

NMR Spectroscopic Analysis

Instrumentation:

- A 400 MHz (for ^1H NMR) and 100 MHz (for ^{13}C NMR) Nuclear Magnetic Resonance (NMR) spectrometer.

Sample Preparation:

- Dissolve a small amount of the purified **3-Ethylquinoxalin-2(1H)-one** in deuterated chloroform (CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- The ^1H NMR spectra are recorded, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- The ^{13}C NMR spectra are recorded, with chemical shifts referenced to the solvent peak of CDCl_3 (δ 77.16 ppm).

IR Spectroscopic Analysis

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

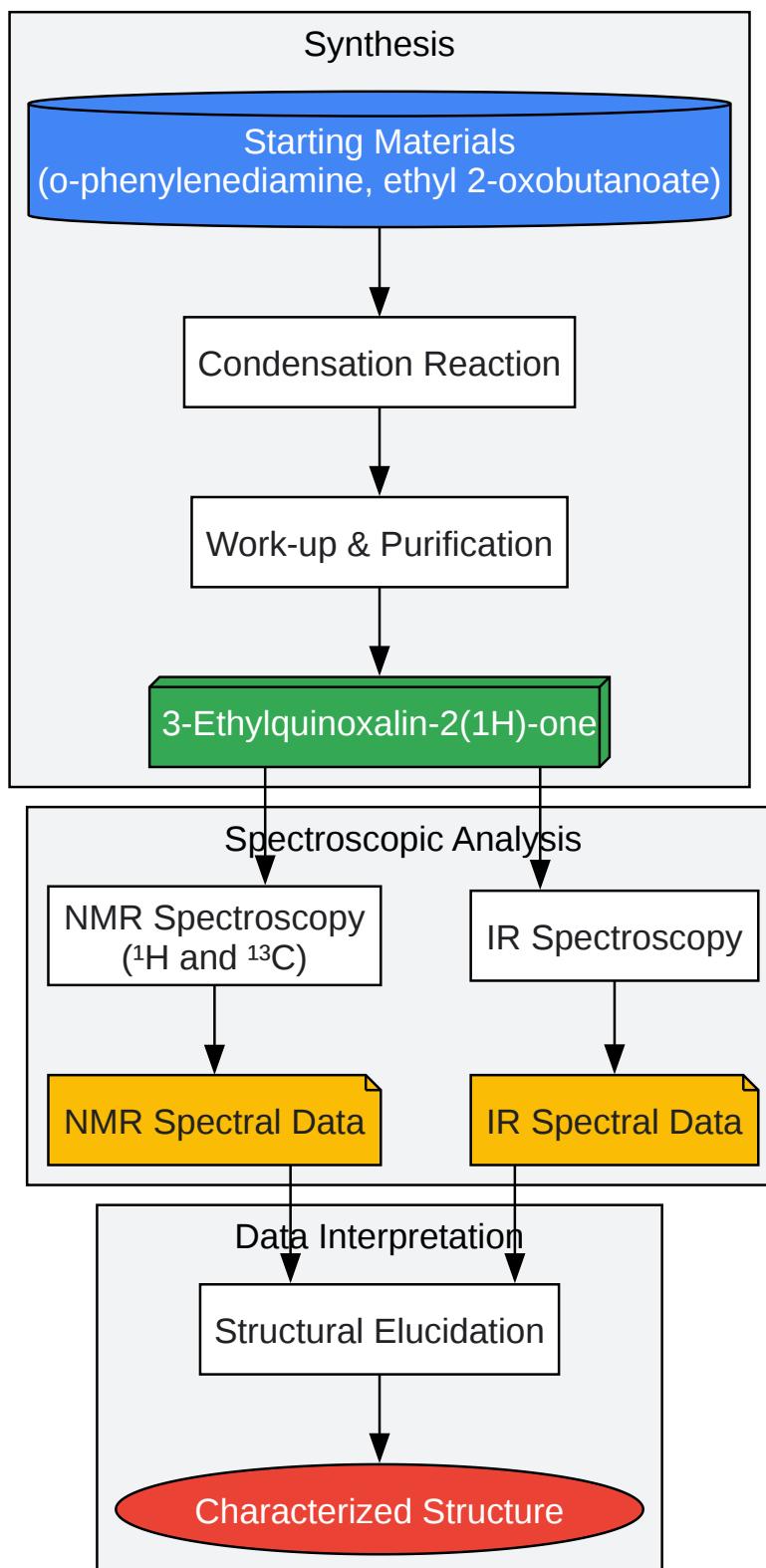
- For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition:

- The IR spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **3-Ethylquinoxalin-2(1H)-one**.

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Caption: Workflow for the Synthesis and Spectroscopic Characterization.

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References

- 1. 3-Ethylquinoxalin-2(1H)-one | C10H10N2O | CID 599963 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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